molecular formula C17H16ClN3O2S B2391179 5-(4-chlorophenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 73216-27-0

5-(4-chlorophenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2391179
CAS No.: 73216-27-0
M. Wt: 361.84
InChI Key: DCEVOGDKJPIIDN-UHFFFAOYSA-N
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Description

5-(4-chlorophenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Introduction of the chlorophenoxymethyl group: This step involves the reaction of the triazole intermediate with 4-chlorophenol in the presence of a suitable base.

    Introduction of the ethoxyphenyl group: This can be done through a nucleophilic substitution reaction using 4-ethoxyphenyl halides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides.

    Reduction: Reduction reactions can target the triazole ring or the aromatic groups, depending on the reagents used.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halides, alkylating agents, and bases are commonly employed.

Major Products Formed

    Oxidation: Disulfides and sulfoxides.

    Reduction: Reduced triazole derivatives and dehalogenated products.

    Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

5-(4-chlorophenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance and thermal stability.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The chlorophenoxymethyl and ethoxyphenyl groups contribute to the compound’s binding affinity and specificity. The thiol group can form covalent bonds with target proteins, leading to inhibition or activation of their function.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenoxymethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
  • 5-(4-methoxyphenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 5-(4-chlorophenoxymethyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

5-(4-chlorophenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the combination of its chlorophenoxymethyl and ethoxyphenyl groups, which confer specific chemical and biological properties. This combination enhances its potential as a versatile compound in various applications, distinguishing it from other triazole derivatives.

Properties

IUPAC Name

3-[(4-chlorophenoxy)methyl]-4-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2S/c1-2-22-14-9-5-13(6-10-14)21-16(19-20-17(21)24)11-23-15-7-3-12(18)4-8-15/h3-10H,2,11H2,1H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEVOGDKJPIIDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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